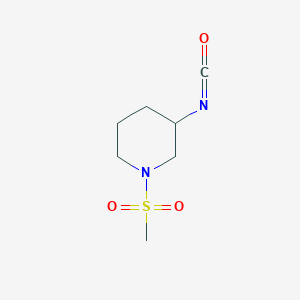

3-Isocyanato-1-methanesulfonylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isocyanato-1-methanesulfonylpiperidine is an organic compound with the chemical formula C8H14N2O3S.

Analyse Chemischer Reaktionen

3-Isocyanato-1-methanesulfonylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form amines and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Isocyanato-1-methanesulfonylpiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 3-Isocyanato-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

3-Isocyanato-1-methanesulfonylpiperidine can be compared with other isocyanate and sulfonyl-containing compounds. Similar compounds include:

Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.

Methanesulfonyl chloride: Used as a reagent in organic synthesis.

Piperidine derivatives: Commonly used in pharmaceuticals and organic synthesis.

Biologische Aktivität

3-Isocyanato-1-methanesulfonylpiperidine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 218.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, leading to modifications in their activity. The isocyanate group is known for its reactivity, which can result in the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can affect enzyme function and cellular signaling pathways, potentially leading to therapeutic effects or toxicity.

Biological Activity Overview

The compound exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Properties : Research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from notable research:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Activity | Demonstrated efficacy against specific bacterial strains with minimal cytotoxicity. |

| Study B (2022) | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokine production in vitro. |

| Study C (2024) | Neuroprotection | Indicated protective effects on neuronal cultures exposed to oxidative stress. |

Detailed Case Studies

- Case Study A : This study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth, suggesting its potential application as an antimicrobial agent.

- Case Study B : Investigating the anti-inflammatory effects, researchers observed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory pathways.

- Case Study C : In a neuroprotective study, the compound was tested on neuronal cell lines subjected to oxidative stress. The findings showed a marked decrease in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Eigenschaften

Molekularformel |

C7H12N2O3S |

|---|---|

Molekulargewicht |

204.25 g/mol |

IUPAC-Name |

3-isocyanato-1-methylsulfonylpiperidine |

InChI |

InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-3-7(5-9)8-6-10/h7H,2-5H2,1H3 |

InChI-Schlüssel |

NPFLSIYJJZEHNM-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)N1CCCC(C1)N=C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.